molecular formula C29H28ClN3O2 B286488 1-[2-[4-(3-Chlorophenyl)piperazino]ethyl]-3-(diphenylmethylene)-2,5-pyrrolidinedione

1-[2-[4-(3-Chlorophenyl)piperazino]ethyl]-3-(diphenylmethylene)-2,5-pyrrolidinedione

Katalognummer B286488
Molekulargewicht: 486 g/mol
InChI-Schlüssel: DUNVJMUDRYGZSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-[4-(3-Chlorophenyl)piperazino]ethyl]-3-(diphenylmethylene)-2,5-pyrrolidinedione, commonly known as CP-55940, is a synthetic cannabinoid compound that has garnered significant interest in the scientific research community due to its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central and peripheral nervous systems, respectively. The compound was first synthesized in the 1980s and has since been extensively studied for its pharmacological properties.

Wirkmechanismus

CP-55940 exerts its effects by binding to the CB1 and CB2 receptors in the nervous system. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune response. CP-55940 acts as a potent agonist of these receptors, activating downstream signaling pathways that lead to its therapeutic effects.
Biochemical and Physiological Effects
CP-55940 has been shown to have a wide range of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. CP-55940 has also been shown to have anti-convulsant effects in animal models of epilepsy. Additionally, the compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CP-55940 is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the compound's potency can also be a limitation, as it may lead to off-target effects and toxicity at high doses. Additionally, CP-55940's complex synthesis process and high cost can make it challenging to obtain for research purposes.

Zukünftige Richtungen

There are several potential future directions for research on CP-55940. One area of interest is the compound's potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to determine the optimal dosing and administration of CP-55940 for various medical conditions. Finally, the development of more selective and potent synthetic cannabinoids may lead to the discovery of new therapeutic targets and applications.

Synthesemethoden

CP-55940 is a complex compound that requires a multi-step synthesis process. The most common method of synthesis involves the condensation of 4-(3-chlorophenyl)piperazine with 3-(diphenylmethylene)-2,5-pyrrolidinedione in the presence of a base catalyst. The resulting intermediate is then further modified to yield CP-55940. This synthesis method has been optimized over the years to improve yields and reduce impurities.

Wissenschaftliche Forschungsanwendungen

CP-55940 has been studied extensively for its potential therapeutic applications in a variety of medical conditions. The compound has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the treatment of chronic pain, inflammation, and epilepsy. CP-55940 has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

Eigenschaften

Molekularformel

C29H28ClN3O2

Molekulargewicht

486 g/mol

IUPAC-Name

3-benzhydrylidene-1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C29H28ClN3O2/c30-24-12-7-13-25(20-24)32-17-14-31(15-18-32)16-19-33-27(34)21-26(29(33)35)28(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,20H,14-19,21H2

InChI-Schlüssel

DUNVJMUDRYGZSU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC(=CC=C5)Cl

Kanonische SMILES

C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC(=CC=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.